1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene
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Overview
Description
1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene is an organic compound belonging to the class of polyhalo substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an isopropoxy group. The molecular formula of this compound is C9H9BrClFO, and it has a molecular weight of 267.52 g/mol .
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene can be achieved through various synthetic routesThe reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with appropriate solvents and catalysts .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the isopropoxy group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its polyhalo structure may enhance the biological activity of certain compounds.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s halogen atoms and isopropoxy group play key roles in determining its reactivity and selectivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and receptors to modulate their activity .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: This compound lacks the chlorine atom present in this compound, which may affect its reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: The presence of a methoxy group instead of an isopropoxy group can lead to different chemical and biological properties.
1-Bromo-4-chloro-2-fluorobenzene: This compound lacks the isopropoxy group, which may influence its solubility and reactivity in certain reactions.
The unique combination of halogen atoms and the isopropoxy group in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrClFO |
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Molecular Weight |
267.52 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
InChI Key |
BFJIAXNKHDPNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)Cl)F |
Origin of Product |
United States |
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